7Z,11Z,14E-eicosatrienoic acid 7Z,11Z,14E-eicosatrienoic acid
Brand Name: Vulcanchem
CAS No.: 81861-75-8
VCID: VC1812964
InChI: InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,13-14H,2-5,8,11-12,15-19H2,1H3,(H,21,22)/b7-6+,10-9-,14-13-
SMILES: CCCCCC=CCC=CCCC=CCCCCCC(=O)O
Molecular Formula: C20H34O2
Molecular Weight: 306.5 g/mol

7Z,11Z,14E-eicosatrienoic acid

CAS No.: 81861-75-8

Cat. No.: VC1812964

Molecular Formula: C20H34O2

Molecular Weight: 306.5 g/mol

* For research use only. Not for human or veterinary use.

7Z,11Z,14E-eicosatrienoic acid - 81861-75-8

Specification

CAS No. 81861-75-8
Molecular Formula C20H34O2
Molecular Weight 306.5 g/mol
IUPAC Name (7Z,11Z,14E)-icosa-7,11,14-trienoic acid
Standard InChI InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,13-14H,2-5,8,11-12,15-19H2,1H3,(H,21,22)/b7-6+,10-9-,14-13-
Standard InChI Key PTZVBFWVXXLKST-RLCBDCDRSA-N
Isomeric SMILES CCCCC/C=C/C/C=C\CC/C=C\CCCCCC(=O)O
SMILES CCCCCC=CCC=CCCC=CCCCCCC(=O)O
Canonical SMILES CCCCCC=CCC=CCCC=CCCCCCC(=O)O

Introduction

Chemical Properties and Structure

7Z,11Z,14E-eicosatrienoic acid features a 20-carbon chain with three double bonds and a carboxylic acid functional group. The molecule has specific stereochemistry with cis (Z) configuration at positions 7 and 11, while featuring a trans (E) configuration at position 14. This unique arrangement of double bonds contributes to its distinctive three-dimensional structure and biochemical properties.

Physical and Chemical Properties

The fundamental properties of 7Z,11Z,14E-eicosatrienoic acid are summarized in Table 1.

Table 1: Physical and Chemical Properties of 7Z,11Z,14E-Eicosatrienoic Acid

PropertyValue
Molecular FormulaC₂₀H₃₄O₂
Molecular Weight306.5 g/mol
Physical StateLiquid
AppearanceColorless to pale yellow oil
SolubilityInsoluble in water; soluble in organic solvents
Standard InChIInChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,13-14H,2-5,8,11-12,15-19H2,1H3,(H,21,22)/b7-6+,10-9-,14-13-
Standard InChIKeyPTZVBFWVXXLKST-RLCBDCDRSA-N
SMILESCCCCC/C=C/C/C=C\CC/C=C\CCCCCC(=O)O

The chemical structure features a carboxylic acid group (-COOH) at one end of the carbon chain, with three double bonds positioned at carbons 7, 11, and 14. The geometry of these double bonds is critical to the compound's functional properties, with Z (cis) configurations at positions 7 and 11, and an E (trans) configuration at position 14 .

Nomenclature and Identifiers

The compound is known by several names and identifiers in scientific literature and commercial databases, facilitating cross-referencing across different research platforms.

Systematic Names and Synonyms

Table 2: Nomenclature and Identifiers

Identifier TypeValue
IUPAC Name(7Z,11Z,14E)-icosa-7,11,14-trienoic acid
Common SynonymsBis-homo-columbinic acid
CAS Registry Number81861-75-8
PubChem CID5312535
LIPID MAPS IDLMFA01030385

The primary IUPAC name, (7Z,11Z,14E)-icosa-7,11,14-trienoic acid, systematically describes the structure by indicating the positions and configurations of the double bonds within the 20-carbon chain. The synonym "bis-homo-columbinic acid" is also frequently used in scientific literature and commercial listings .

Analytical Identification

Modern analytical techniques are essential for the accurate identification and quantification of 7Z,11Z,14E-eicosatrienoic acid in biological samples and research settings.

Mass Spectrometry Analysis

Mass spectrometry represents a crucial analytical technique for the identification and quantification of 7Z,11Z,14E-eicosatrienoic acid. The Skyline software package has been utilized for targeted small molecule analysis of various metabolites, including fatty acids like 7Z,11Z,14E-eicosatrienoic acid. This software allows for cross-platform LC-MS method creation and data analysis, supporting both targeted and high-resolution approaches .

The workflow typically involves:

  • Creating molecule lists containing the compound of interest

  • Importing into analysis software like Skyline

  • Exporting an instrument acquisition method

  • Importing raw data for analysis and quantification

These analytical approaches are particularly valuable for metabolomics studies that aim to identify biomarkers or examine metabolic profiles in various biological contexts .

Biological Significance and Research Findings

Relationship to Metabolic Processes

Related Compounds and Isomers

Several isomers of eicosatrienoic acid exist, differing in the position and configuration of their double bonds. These variations significantly impact their biological properties and functions.

Comparison with Other Eicosatrienoic Acid Isomers

Table 3: Comparison of Eicosatrienoic Acid Isomers

IsomerDouble Bond PositionsConfigurationCAS NumberKey Distinction
7Z,11Z,14E-Eicosatrienoic acid7, 11, 14Z, Z, E81861-75-8Trans configuration at position 14
7Z,11Z,14Z-Eicosatrienoic acid7, 11, 14Z, Z, Z107167-33-9All-cis configuration; also known as Dihomopinolenic acid
11Z,14Z,17Z-Eicosatrienoic acid11, 14, 17Z, Z, Z17046-59-2Omega-3 fatty acid; also known as Bishomo-alpha-linolenic acid

The closely related isomer 7Z,11Z,14Z-eicosatrienoic acid (Dihomopinolenic acid) differs only in the configuration of the double bond at position 14, which is Z (cis) rather than E (trans). This subtle difference can significantly affect the three-dimensional structure and consequently the biological activity of the molecule .

Another notable isomer is 11Z,14Z,17Z-eicosatrienoic acid, which has its double bonds at different positions (11, 14, and 17) and is classified as an omega-3 fatty acid. This compound is also known as Bishomo-alpha-linolenic acid and has distinct biological properties compared to 7Z,11Z,14E-eicosatrienoic acid .

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